molecular formula C19H28N2O4S B5154860 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide

Cat. No. B5154860
M. Wt: 380.5 g/mol
InChI Key: DIWONSFLGHTBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide targets Syk, a non-receptor tyrosine kinase that plays a crucial role in BCR signaling. Upon binding of antigens to the BCR, Syk is activated and initiates a signaling cascade that leads to the activation of downstream effectors, such as Bruton's tyrosine kinase (BTK) and phospholipase Cγ2 (PLCγ2). 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide inhibits Syk activation and downstream signaling, leading to inhibition of B-cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has been shown to inhibit the activation of BTK and PLCγ2, two key downstream effectors of Syk. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has also been shown to enhance the activity of rituximab, a monoclonal antibody used in the treatment of NHL. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of Syk, with an IC50 in the low nanomolar range. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has been shown to be effective in inhibiting B-cell proliferation and inducing apoptosis in preclinical studies. However, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has some limitations as a tool compound. It has poor aqueous solubility, which can limit its use in in vitro assays. In addition, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for research on 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide. One direction is to further investigate the mechanism of action of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide and its effects on downstream effectors of Syk. Another direction is to test the efficacy of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, clinical trials are needed to determine the safety and efficacy of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide in humans. Finally, the development of more potent and selective Syk inhibitors, with improved pharmacokinetic properties, could lead to the development of more effective therapies for B-cell malignancies.

Synthesis Methods

The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is carried out in several steps, including the formation of the piperidine ring, the introduction of the acetyl group, and the attachment of the benzamide moiety. The final step involves the introduction of the methylthio propyl group. The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has been reported in several publications, and the compound has been synthesized in both academic and industrial laboratories.

Scientific Research Applications

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies. Preclinical studies have shown that 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide inhibits BCR signaling and induces apoptosis in B-cell lymphoma cells. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has also been shown to be effective in inhibiting the growth of CLL cells in vitro and in vivo. In addition, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-methylsulfanylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-14(22)21-10-7-16(8-11-21)25-18-13-15(5-6-17(18)24-2)19(23)20-9-4-12-26-3/h5-6,13,16H,4,7-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWONSFLGHTBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCCSC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.